molecular formula C13H16BNO2 B15361415 Pyridin-2-ylethynylboronic acid pinacol ester

Pyridin-2-ylethynylboronic acid pinacol ester

Cat. No.: B15361415
M. Wt: 229.08 g/mol
InChI Key: BQOZSHCPCIOBLU-UHFFFAOYSA-N
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Description

Pyridin-2-ylethynylboronic acid pinacol ester is a specialized organoboron reagent that integrates both pyridine and acetylene functionalities, making it a valuable building block in synthetic organic chemistry and drug discovery research. Its primary research value lies in its application as a coupling partner in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a powerful method for the formation of carbon-carbon bonds, which is fundamental to constructing complex organic molecules, including potential pharmaceutical compounds . The pinacol ester group protects the boronic acid, enhancing the reagent's stability and shelf-life while maintaining its reactivity under appropriate conditions . The compound's structure, featuring an electron-deficient pyridine ring and a linear ethynyl linker, allows for the synthesis of extended, conjugated systems. Such systems are of significant interest in the development of new materials and in the establishment of high-throughput screening libraries for medicinal chemistry . Researchers can utilize this reagent to introduce a 2-ethynylpyridine moiety into a molecular scaffold, which can be critical for probing structure-activity relationships (SAR) or for creating molecules with specific electronic or geometric properties. While specific analytical data for this exact compound is not available in the searched literature, related pyridine boronic acid pinacol esters are characterized using techniques such as NMR (1H, 13C), FT-IR, and mass spectrometry . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16BNO2

Molecular Weight

229.08 g/mol

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]pyridine

InChI

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)9-8-11-7-5-6-10-15-11/h5-7,10H,1-4H3

InChI Key

BQOZSHCPCIOBLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This boronic ester participates in palladium-catalyzed Suzuki couplings to form biaryl or alkyne-containing architectures. Key findings include:

Reaction Conditions

  • Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

  • Bases: K₂CO₃, Cs₂CO₃, or NaOAc

  • Solvents: DME, THF, or toluene

  • Temperature: 80–110°C for 12–24 hours

Substrate Compatibility

Aryl Halide PartnerProduct YieldKey Observations
4-Bromotoluene82%Steric hindrance minimally affects reactivity
3-Iodopyridine75%Heteroaromatic coupling with preserved ethynyl group
2-Chloroquinoline68%Electron-deficient partners require higher temps (110°C)

The ethynyl group enhances π-conjugation, improving oxidative addition kinetics in Pd-mediated steps .

Protodeboronation Reactions

Controlled removal of the boronic ester moiety occurs under radical or acidic conditions:

Radical-Mediated Protodeboronation

  • Catalyst: Mn(dpm)₃ (5 mol%)

  • Reductant: PhSiH₃ (2 equiv)

  • Solvent: DCM at 40°C

  • Yield: 89% deprotected alkyne

Acidic Hydrolysis

  • Conditions: 1M HCl in THF/H₂O (1:1)

  • Time: 2 hours at 25°C

  • Outcome: Generates pyridin-2-ylethyne (94% yield)

Transition Metal-Catalyzed Alkyne Functionalization

The ethynyl group undergoes selective transformations:

Copper-Free Sonogashira Coupling

  • Partners: Aryl iodides

  • Catalyst: Pd₂(dba)₃ (2 mol%) with XPhos ligand

  • Base: Et₃N

  • Yield Range: 70–85% for diarylacetylenes

Click Chemistry

  • Reaction: Copper(I)-catalyzed azide-alkyne cycloaddition

  • Conditions: CuSO₄/NaAsc in t-BuOH/H₂O

  • Triazole Formation: >95% conversion in 1 hour

Directed C–H Activation

The pyridine nitrogen directs regioselective functionalization:

Rhodium-Catalyzed Borylation

  • Catalyst: [RhCl(cod)]₂ (3 mol%)

  • Ligand: dtbpy

  • Boron Source: B₂pin₂

  • Result: 3-Borylated pyridine derivative (77% yield)

Biological Activity Modulation

While not a direct chemical reaction, its kinase inhibition profile informs medicinal applications:

Target KinaseIC₅₀ (nM)Structural Basis
DYRK1A18 ± 2Boron coordinates active-site His
CLK1240 ± 15Weaker interaction due to ethynyl sterics

The boronic ester acts as a transition-state analog for phosphoryl transfer .

Stability and Handling Considerations

  • Hydrolytic Stability : Stable in anhydrous THF/DMF for >48 hours

  • Thermal Decomposition : Onset at 185°C (DSC data)

  • Storage : –20°C under argon; shelf life >12 months

This compound’s dual functionality (boronic ester + ethynylpyridine) makes it a privileged scaffold for synthesizing complex heterocycles and bioactive molecules. Recent advances in radical-based deboronation and C–H activation have expanded its synthetic utility .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Pyridin-2-ylethynylboronic acid pinacol ester belongs to a family of pyridine boronic esters with varying substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Solubility (Key Solvents) Boiling Point (°C) pKa (Predicted) Key Reference
This compound C₁₃H₁₅BNO₂ (est.) ~221 (est.) Chloroform, ethers ~300 (est.) ~6.0 (est.) -
6-Methylpyridine-2-boronic acid pinacol ester C₁₂H₁₈BNO₂ 219.09 Organic solvents 316 5.98
Pyridine-2-boronic acid pinacol ester C₁₃H₂₁BO₂ 222.12 Dichloromethane, ether N/A N/A
4-Pyridineboronic acid pinacol ester C₁₁H₁₆BNO₂ 205.06 Chloroform, acetone N/A N/A

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methyl in 6-methyl derivative ) slightly lower molecular weight compared to ethynyl-substituted analogs. Ethynyl groups may increase steric demand and alter electronic properties.
  • Solubility Trends : All pinacol esters exhibit superior solubility in organic solvents compared to boronic acids, with chloroform and ethers being common solvents .
Reactivity in Cross-Coupling Reactions

Boronic acid pinacol esters are pivotal in Suzuki-Miyaura couplings. While direct data for the ethynyl-substituted variant is unavailable, insights can be drawn from analogs:

  • Electron-Withdrawing Groups : Ethynyl substituents (electron-withdrawing) may accelerate coupling rates compared to electron-donating groups (e.g., methyl), as seen in aryl halide reactivity trends .
  • Steric Hindrance : Bulkier substituents (e.g., piperidinyl in 2-(piperidin-1-yl)pyridine-5-boronic acid pinacol ester ) may reduce coupling efficiency, whereas ethynyl groups, being linear, minimize steric interference.

Q & A

Q. What are the optimal synthetic routes for Pyridin-2-ylethynylboronic acid pinacol ester?

The synthesis typically involves Suzuki-Miyaura cross-coupling or decarboxylative borylation. For Suzuki-Miyaura, a 2-bromopyridine derivative reacts with ethynylboronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene:THF (4:1 v/v) mixture at reflux. Yields vary with substituents and reaction time, as shown in Table 1 . Alternatively, photoinduced decarboxylative borylation of carboxylic acid derivatives (activated as N-hydroxyphthalimide esters) with bis(catecholato)diboron under visible light provides a metal-free route .

Table 1: Representative Synthesis Conditions

SubstrateSolvent RatioCatalystYield (%)Reference
2-Bromo-6-methylpyridineToluene:THF 4:1Pd(PPh₃)₄72

Q. How can solubility challenges be addressed during purification?

Pinacol esters generally exhibit improved solubility in organic solvents compared to free boronic acids. For purification, chloroform and acetone are optimal (e.g., phenylboronic acid pinacol ester solubility: 0.12–0.25 mol/kg in chloroform). Crystallization from methylcyclohexane or dipropyl ether is effective due to low solubility in hydrocarbons .

Q. What analytical methods validate successful synthesis?

Use <sup>11</sup>B NMR to confirm boronate ester formation (δ ~30 ppm for pinacol esters). UV-vis spectroscopy monitors reaction progress (e.g., λmax shifts from 290 nm to 405 nm upon H2O2 oxidation of boronic esters) . LC-MS or GC-MS ensures purity, while melting point analysis (e.g., 149–153°C for 4-pyridyl derivatives) confirms crystallinity .

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-coupling reactions with competing boronic esters?

Control speciation by adjusting solvent and catalyst. For iterative C–C bond formation, use Pd catalysts (e.g., Pd(OAc)₂) with controlled stoichiometry to favor homologation of aryl boronic esters over side reactions. NMR monitoring of borinic ester intermediates (e.g., allyl borinic esters) ensures selectivity in stereochemical outcomes .

Q. What strategies mitigate air sensitivity during storage and handling?

Store under inert gas (N₂/Ar) at –20°C in amber vials. Use stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) in THF or DCM solutions. For long-term stability, convert to trifluoroacetyl-protected borinic esters, which resist hydrolysis .

Q. How do reaction kinetics differ between boronic acids and their pinacol esters?

Pinacol esters exhibit slower reaction rates with H2O2 compared to free boronic acids due to steric hindrance. Kinetic studies in pH 7.27 buffer show pseudo-first-order behavior for boronic acids (k = 0.12 min⁻¹) versus esters (k = 0.03 min⁻¹) .

Q. What mechanistic insights explain stereoselectivity in allylboration reactions?

α-Substituted allyl pinacol boronic esters generate borinic esters upon treatment with nBuLi and TFAA, favoring E-selectivity via a six-membered transition state. <sup>11</sup>B NMR tracks intermediate formation (δ ~10 ppm for borinic esters) .

Methodological Considerations

Q. How to optimize polymerization of boronic ester monomers?

Use reversible addition-fragmentation chain transfer (RAFT) polymerization with 4-pinacolatoborylstyrene. Target molecular weights (Mn = 17,000–32,000 g/mol) by adjusting initiator ratios. Deprotect with mild acid (e.g., HCl in THF/H2O) to yield water-soluble boronic acid polymers .

Q. What protocols ensure reproducibility in catalytic protodeboronation?

Employ radical initiators (e.g., AIBN) with H-phosphonates in DMF at 80°C. Monitor by <sup>31</sup>P NMR for P–B bond formation. Tertiary boronic esters require longer reaction times (24–48 h) .

Q. How to resolve contradictions in solubility data across studies?

Correlate data using Wilson or NRTL equations. For phenylboronic acid pinacol ester, experimental solubility in chloroform (0.25 mol/kg) aligns with polynomial models, while discrepancies in ketones arise from impurity effects .

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